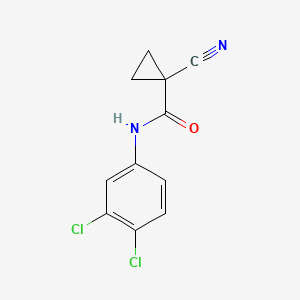

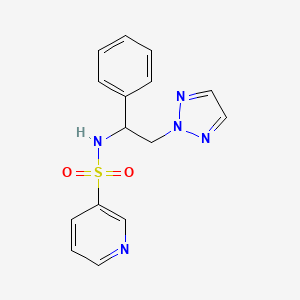

5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound . It is used in the synthesis of various pharmaceuticals and has been studied for its potential pharmacological effects .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is often analyzed using techniques such as FTIR and 1H NMR . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are often studied in the context of their synthesis . For example, the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds can be analyzed using various techniques . For example, the IR spectrum of a similar compound was reported, providing information about its physical and chemical properties .Applications De Recherche Scientifique

Antimicrobial Activity

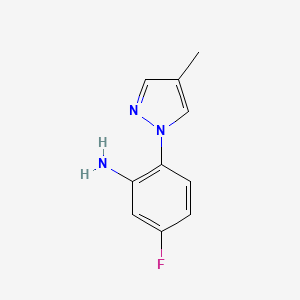

The synthesis of compounds involving 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline derivatives has shown promising results in antimicrobial activities. For instance, certain synthesized compounds, including those related to the chemical structure of interest, exhibited excellent to good antibacterial activity compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Chemical Synthesis and Functionalization

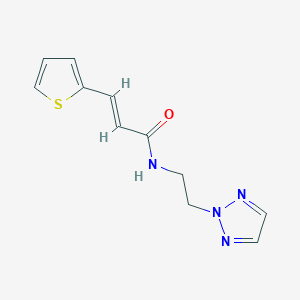

The compound has been utilized in various chemical synthesis processes aiming at creating functionalized molecules for further research applications. One study described the use of related chemical structures as monodentate transient directing groups to facilitate the direct ortho-C-H imidation of benzaldehydes, leading to the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). This approach underscores the versatility of such compounds in synthesizing complex molecular structures.

Fluorescence Quenching and Detection Applications

In the field of fluorescence detection, derivatives of this compound have been explored for their quenching properties. The fluorescence quenching process of novel pyrazoline derivatives with aniline in different solvents was investigated, suggesting potential applications in aniline detection through fluorescence quenching techniques (Bozkurt & Gul, 2019).

Electroluminescence and Light-Emitting Diode (LED) Applications

The compound and its derivatives have been explored for their potential in electroluminescence and the development of organic light-emitting diodes (OLEDs). Studies have shown that certain derivatives exhibit high luminescence and could be utilized in OLED devices, contributing to advancements in display and lighting technologies (Vezzu et al., 2010).

Corrosion Inhibition

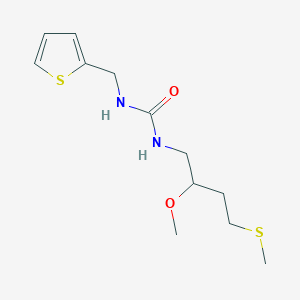

Research has also delved into the corrosion inhibition properties of pyrazole derivatives for steel protection in acidic environments. Such studies suggest the potential of these compounds in industrial applications, where corrosion resistance is critical (Chadli et al., 2020).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with “5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline” and similar compounds are often studied in the context of their pharmacological effects . For example, the synthesized derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Orientations Futures

The future directions for research on “5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline” and similar compounds could involve further exploration of their pharmacological effects, as well as the development of new synthesis methods . Additionally, these compounds could be studied for their potential use in the treatment of various diseases .

Propriétés

IUPAC Name |

5-fluoro-2-(4-methylpyrazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGKEWUUQNSPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)

![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)